Cas no 2014881-30-0 (3,3-Difluoropiperidine-1-carboximidamide)

3,3-Difluoropiperidine-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoropiperidine-1-carboximidamide
- 2014881-30-0
- F1907-4257
- AKOS026708718
- 3,3-Difluoropiperidine-1-carboximidamide
-
- Inchi: 1S/C6H11F2N3/c7-6(8)2-1-3-11(4-6)5(9)10/h1-4H2,(H3,9,10)
- InChI Key: XKRXNRPKVLNYPR-UHFFFAOYSA-N
- SMILES: FC1(CN(C(=N)N)CCC1)F
Computed Properties
- Exact Mass: 163.09210369g/mol
- Monoisotopic Mass: 163.09210369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
- XLogP3: 0.4
3,3-Difluoropiperidine-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4257-1g |
3,3-difluoropiperidine-1-carboximidamide |
2014881-30-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | D235386-500mg |
3,3-Difluoropiperidine-1-carboximidamide |
2014881-30-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-4257-0.25g |
3,3-difluoropiperidine-1-carboximidamide |
2014881-30-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4257-10g |
3,3-difluoropiperidine-1-carboximidamide |
2014881-30-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | D235386-100mg |
3,3-Difluoropiperidine-1-carboximidamide |
2014881-30-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-4257-0.5g |
3,3-difluoropiperidine-1-carboximidamide |
2014881-30-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4257-5g |
3,3-difluoropiperidine-1-carboximidamide |
2014881-30-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | D235386-1g |
3,3-Difluoropiperidine-1-carboximidamide |
2014881-30-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-4257-2.5g |
3,3-difluoropiperidine-1-carboximidamide |
2014881-30-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
3,3-Difluoropiperidine-1-carboximidamide Related Literature
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 3,3-Difluoropiperidine-1-carboximidamide
Comprehensive Overview of 3,3-Difluoropiperidine-1-carboximidamide (CAS No. 2014881-30-0): Properties, Applications, and Industry Insights
3,3-Difluoropiperidine-1-carboximidamide (CAS No. 2014881-30-0) is a fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's difluoropiperidine core and carboximidamide functional group make it a versatile intermediate for synthesizing bioactive molecules. With the growing demand for fluorinated compounds in drug discovery, this chemical has become a focal point for researchers exploring kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and central nervous system (CNS) therapeutics.
The fluorine substitution pattern in 3,3-Difluoropiperidine-1-carboximidamide enhances its metabolic stability and membrane permeability—critical factors addressed in recent AI-driven drug design studies. Computational chemistry platforms frequently highlight fluorinated piperidines as privileged scaffolds for addressing blood-brain barrier penetration challenges, a trending topic in neurodegenerative disease research. Industry reports indicate a 28% annual growth in applications of similar fluorinated building blocks since 2020, driven by their role in developing next-generation antiviral compounds and precision oncology drugs.
From a synthetic chemistry perspective, the carboximidamide moiety offers exceptional reactivity for constructing heterocyclic systems. Recent patents demonstrate its utility in creating imidazoline-based corrosion inhibitors for renewable energy infrastructure—a hot topic aligning with global sustainable chemistry initiatives. Analytical characterization via LC-MS/MS and 19F NMR spectroscopy confirms the compound's high purity (>98%), meeting stringent requirements for high-throughput screening applications in modern drug discovery pipelines.
Environmental considerations surrounding fluorinated compounds have prompted innovative green chemistry approaches for manufacturing 3,3-Difluoropiperidine-1-carboximidamide. Recent advancements in continuous flow chemistry have reduced solvent waste by 40% compared to batch processes, addressing concerns raised in ESG (Environmental, Social, and Governance) reporting by major pharmaceutical companies. These developments coincide with increasing searches for "eco-friendly fluorination methods" and "sustainable heterocyclic synthesis" across scientific databases.
The compound's stability profile makes it particularly valuable for proteolysis-targeting chimera (PROTAC) development—a cutting-edge technology dominating recent cancer research publications. Its ability to serve as a linker component in bifunctional molecules has been demonstrated in several Journal of Medicinal Chemistry studies, with particular emphasis on selective estrogen receptor degraders (SERDs). These applications position 2014881-30-0 as a critical material in the expanding targeted protein degradation market projected to exceed $6 billion by 2027.
Emerging applications in agricultural science leverage the compound's structural features to develop novel plant growth regulators with improved environmental persistence. Patent analyses reveal innovative formulations combining 3,3-Difluoropiperidine-1-carboximidamide derivatives with biostimulants to enhance crop stress resistance—a response to climate change challenges frequently searched as "drought-resistant agrochemicals". Regulatory agencies have approved several analogues for use in sustainable farming practices, reflecting the compound's adaptability across industries.
Quality control protocols for CAS 2014881-30-0 emphasize rigorous genotoxic impurity testing, particularly for pharmaceutical applications. Recent ICH Q3D guideline updates have driven improvements in elemental impurity analysis methods, with inductively coupled plasma mass spectrometry (ICP-MS) becoming the gold standard. These developments address frequent queries about "heavy metal limits in drug intermediates" while ensuring compliance with global pharmacopeia standards.
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